molecular formula C10H16O4 B12653568 2-Butenoic acid, 3-(1-oxobutoxy)-, ethyl ester, (Z)- CAS No. 6295-32-5

2-Butenoic acid, 3-(1-oxobutoxy)-, ethyl ester, (Z)-

Cat. No.: B12653568
CAS No.: 6295-32-5
M. Wt: 200.23 g/mol
InChI Key: AKXZJJDUPMUHPT-FPLPWBNLSA-N
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Description

2-Butenoic acid, 3-(1-oxobutoxy)-, ethyl ester, (Z)- is an organic compound with the molecular formula C10H16O4 It is a derivative of butenoic acid and is characterized by the presence of an ethyl ester group and a 1-oxobutoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenoic acid, 3-(1-oxobutoxy)-, ethyl ester, (Z)- can be achieved through several methods. One common approach involves the esterification of 2-butenoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 3-(1-oxobutoxy)butanoic acid with ethyl alcohol. This reaction can be catalyzed by an acid such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2-Butenoic acid, 3-(1-oxobutoxy)-, ethyl ester, (Z)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 3-(1-oxobutoxy)-, ethyl ester, (Z)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted esters or acids.

Scientific Research Applications

2-Butenoic acid, 3-(1-oxobutoxy)-, ethyl ester, (Z)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals, flavors, and fragrances.

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 3-(1-oxobutoxy)-, ethyl ester, (Z)- involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The compound’s reactivity is influenced by the presence of the double bond and the 1-oxobutoxy group, which can interact with enzymes and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • Butanoic acid, 2-oxo-, methyl ester
  • Butanoic acid, 2-methyl-3-oxo-, ethyl ester
  • 2-Butenoic acid, ethyl ester, (Z)-

Uniqueness

2-Butenoic acid, 3-(1-oxobutoxy)-, ethyl ester, (Z)- is unique due to the presence of both an ethyl ester group and a 1-oxobutoxy substituent. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications. Compared to similar compounds, it offers a unique balance of stability and reactivity, which can be advantageous in specific chemical and biological contexts.

Properties

CAS No.

6295-32-5

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

ethyl (Z)-3-butanoyloxybut-2-enoate

InChI

InChI=1S/C10H16O4/c1-4-6-9(11)14-8(3)7-10(12)13-5-2/h7H,4-6H2,1-3H3/b8-7-

InChI Key

AKXZJJDUPMUHPT-FPLPWBNLSA-N

Isomeric SMILES

CCCC(=O)O/C(=C\C(=O)OCC)/C

Canonical SMILES

CCCC(=O)OC(=CC(=O)OCC)C

Origin of Product

United States

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